molecular formula C24H38O3 B1249633 Suranone

Suranone

Cat. No.: B1249633
M. Wt: 374.6 g/mol
InChI Key: WBXXVNCMCIJAIX-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suranone (1-(2,6-Dihydroxyphenyl)-octadec-8-en-1-one; C₂₄H₃₈O₃) is a natural organic compound isolated from Peperomia sui, characterized as a yellowish oil with a molecular weight of 374.57 g/mol and optical inactivity ([α]D²⁵ = ±0° in CHCl₃) . While its pharmacological activities remain understudied, its structural complexity positions it as a compound of interest in natural product chemistry and drug discovery.

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(Z)-1-(2,6-dihydroxyphenyl)octadec-8-en-1-one

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h10-11,17,19-20,26-27H,2-9,12-16,18H2,1H3/b11-10-

InChI Key

WBXXVNCMCIJAIX-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)C1=C(C=CC=C1O)O

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)C1=C(C=CC=C1O)O

Synonyms

suranone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Suranone’s structural and functional attributes are compared below with two analogous compounds: Solanone (a cyclic terpenoid ketone) and Curcumin (a diarylheptanoid with phenolic groups).

Table 1: Structural and Functional Comparison

Property This compound Solanone Curcumin
Molecular Formula C₂₄H₃₈O₃ C₁₃H₂₂O C₂₁H₂₀O₆
Key Functional Groups 2,6-Dihydroxyphenyl, enone Cyclic monoterpene ketone Diarylheptanoid, β-diketone
Natural Source Peperomia sui Nicotiana spp. (tobacco) Curcuma longa (turmeric)
Bioactivity Underexplored Flavorant, insect pheromone Anti-inflammatory, antioxidant
Molecular Weight 374.57 g/mol 194.31 g/mol 368.38 g/mol
Applications Research compound Flavoring agent, agriculture Dietary supplement, therapeutics

Key Comparisons

Structural Complexity: this compound’s aliphatic chain and phenolic substitution contrast with Solanone’s compact cyclic terpenoid structure and Curcumin’s conjugated diaryl system. This diversity influences solubility and bioavailability; this compound’s hydrophobicity may limit aqueous applications compared to Curcumin’s moderate polarity .

Functional Group Reactivity: this compound’s 2,6-dihydroxyphenyl group may confer antioxidant properties akin to Curcumin’s phenolic hydroxyls. However, Curcumin’s β-diketone moiety enables metal chelation, a feature absent in this compound .

Biological Roles: Solanone functions as a flavorant and insect attractant, whereas this compound’s ecological role in Peperomia sui remains uncharacterized.

Research Gaps: this compound lacks pharmacokinetic or mechanistic studies, unlike Curcumin, which has extensive clinical data. Its large molecular weight and lipophilicity may pose challenges in drug development compared to smaller terpenoids like Solanone .

Methodological Considerations for Comparative Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suranone
Reactant of Route 2
Suranone

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